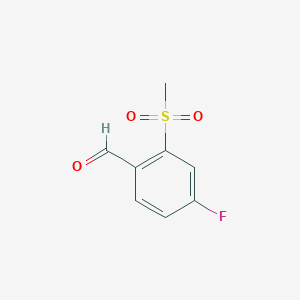

4-Fluoro-2-methylsulfonylbenzaldehyde

説明

2,4-Dichloro-6-nitroazidobenzene is a polyfunctional aromatic compound featuring a benzene ring substituted with two chlorine atoms (positions 2 and 4), a nitro group (position 6), and an azide group (position 1).

特性

分子式 |

C8H7FO3S |

|---|---|

分子量 |

202.20 g/mol |

IUPAC名 |

4-fluoro-2-methylsulfonylbenzaldehyde |

InChI |

InChI=1S/C8H7FO3S/c1-13(11,12)8-4-7(9)3-2-6(8)5-10/h2-5H,1H3 |

InChIキー |

LQIYWELCBPNZSM-UHFFFAOYSA-N |

正規SMILES |

CS(=O)(=O)C1=C(C=CC(=C1)F)C=O |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

1-Azido-4-nitrobenzene (CAS 99-55-8)

Molecular Formula : C₆H₄N₄O₂

Key Data :

- Synthesis : Prepared via diazotization of p-nitroaniline in HCl, followed by sodium azide substitution, yielding 93.5% .

- Melting Point : 65–68°C .

- Functional Groups: Azide (N₃⁻) and nitro (NO₂) groups at para positions.

Comparison :

- Applications : Likely used as a precursor in click chemistry or explosives research, though its lower substituent complexity may limit versatility.

6-Chloro-7-methyl-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine (Compound 6)

Molecular Formula : C₁₆H₁₄ClN₃O₄S₂

Key Data :

Comparison :

- Structural Complexity : The benzodithiazine core and additional functional groups (e.g., SO₂, hydrazine) differentiate it from 2,4-Dichloro-6-nitroazidobenzene.

- Stability : Higher thermal stability (decomposition >300°C) due to rigid heterocyclic structure vs. the simpler nitroazidobenzene analog.

4-Dimethylaminoazobenzene

Molecular Formula : C₁₄H₁₅N₃

Key Data :

- Hazards: Classified as a carcinogen with occupational exposure risks .

Comparison :

- Functional Groups: Azo (N=N) and dimethylamino (N(CH₃)₂) groups vs. azide and nitro in the target compound.

- Applications : Primarily a dye, whereas 2,4-Dichloro-6-nitroazidobenzene’s reactivity suggests use in explosives or pharmaceuticals.

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Electronic Effects : Chlorine and nitro groups in 2,4-Dichloro-6-nitroazidobenzene likely enhance electrophilicity at the azide-bearing position, increasing reactivity in cycloaddition or decomposition pathways compared to less-substituted analogs .

- Stability Concerns : The combination of azide and nitro groups raises safety risks; similar compounds (e.g., 1-azido-4-nitrobenzene) require careful handling .

- Synthetic Challenges : Multi-substituted nitroazidobenzenes may require optimized diazotization conditions to avoid premature decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。